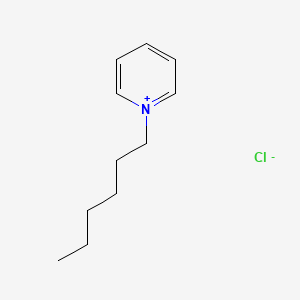












|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:16])[C:8]([CH2:14][CH3:15])=[C:9]([C:12]#[N:13])[C:10]=1I)=[O:5])[CH3:2].[Cl-].C([N+]1C=CC=CC=1)CCCCC.[Br:30][C:31]1[CH:36]=[CH:35][C:34](B(O)O)=[CH:33][CH:32]=1.C([O-])([O-])=O.[Na+].[Na+]>CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O.O>[Br:30][C:31]1[CH:36]=[CH:35][C:34]([C:10]2[C:9]([C:12]#[N:13])=[C:8]([CH2:14][CH3:15])[N:7]([CH3:16])[C:6]=2[C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:33][CH:32]=1 |f:1.2,4.5.6,7.8.9|
|


|
Name
|
4-cyano-5-ethyl-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1N(C(=C(C1I)C#N)CC)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(CCCCC)[N+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
202 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
|
Name
|
|
|
Quantity
|
479 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 15 min. until the layers
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is degassed 3 times
|
|
Type
|
CUSTOM
|
|
Details
|
house vacuum (15 seconds) and nitrogen
|
|
Duration
|
15 s
|
|
Type
|
ADDITION
|
|
Details
|
Degassed heptane (200 mL) is added
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux)
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to rt
|
|
Type
|
ADDITION
|
|
Details
|
are added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated at 84.5° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
(reflux) for 5.5 h under nitrogen
|
|
Duration
|
5.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling to rt
|
|
Type
|
CUSTOM
|
|
Details
|
separate
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted 3 times with EtOAc (100 mL each)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with water (100 mL) and brine (100 mL), dried Na2SO4),
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on the rotovap
|
|
Type
|
ADDITION
|
|
Details
|
42 mL EtOH and 4 mL THF are added to this solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated to 60° C. at which
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolves
|
|
Type
|
ADDITION
|
|
Details
|
Eight mL water is added at 60° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
to slowly cool
|
|
Type
|
CUSTOM
|
|
Details
|
At ˜40° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to form
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to 28° C.
|
|
Type
|
CUSTOM
|
|
Details
|
then placed in an ice bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 8° C
|
|
Type
|
FILTRATION
|
|
Details
|
The solids are collected by filtration
|
|
Type
|
WASH
|
|
Details
|
rinsed three times with cold EtOH (25 mL each)
|
|
Type
|
CUSTOM
|
|
Details
|
The wet material is dried in a vacuum oven at 40° C.
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(N(C(=C1C#N)CC)C)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.78 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |